molecular formula C7H14O B6250571 3-methyl-2-methylidenepentan-1-ol CAS No. 89975-65-5

3-methyl-2-methylidenepentan-1-ol

Cat. No.: B6250571
CAS No.: 89975-65-5
M. Wt: 114.2
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Description

3-methyl-2-methylidenepentan-1-ol is an organic compound with the molecular formula C6H12O It is an alcohol with a unique structure, featuring both a methyl group and a methylene group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-methylidenepentan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-penten-1-ol with a suitable reagent to introduce the methylene group. This can be done using a strong base such as sodium hydride (NaH) in the presence of a suitable solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic dehydration of 3-methyl-2,4-pentanediol. This process typically uses a weakly acidic catalyst to minimize equipment corrosion and improve yield . The reaction is carried out in a stepwise manner to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-methylidenepentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-methylidenepentanal or 3-methyl-2-methylidenepentanone.

    Reduction: Formation of 3-methylpentan-1-ol.

    Substitution: Formation of 3-methyl-2-methylidenepentyl chloride.

Scientific Research Applications

3-methyl-2-methylidenepentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-methyl-2-methylidenepentan-1-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2-penten-1-ol: Similar in structure but lacks the methylene group.

    2-methyl-1-butanol: A branched alcohol with a different carbon backbone.

    3-methyl-1-butanol: Another branched alcohol with a different substitution pattern.

Uniqueness

3-methyl-2-methylidenepentan-1-ol is unique due to the presence of both a methyl and a methylene group on the pentane backbone.

Properties

CAS No.

89975-65-5

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

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